N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the triazolophthalazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.
Introduction of the sulfanyl group: This step may involve the reaction of the triazolophthalazine core with thiol reagents under suitable conditions.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide: can be compared with other triazolophthalazine derivatives.
Other similar compounds: this compound, this compound.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-32-17-12-13-21(33-2)20(14-17)26-22(31)15-34-25-28-27-24-19-11-7-6-10-18(19)23(29-30(24)25)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSKJRRZGHWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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